molecular formula C11H9BrN2O2 B15372443 N-(3-Bromobenzyl)oxazole-5-carboxamide

N-(3-Bromobenzyl)oxazole-5-carboxamide

Cat. No.: B15372443
M. Wt: 281.10 g/mol
InChI Key: BUQVWTPOJMNLLS-UHFFFAOYSA-N
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Description

N-(3-Bromobenzyl)oxazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. The oxazole scaffold is a privileged structure in drug design, known for its ability to participate in diverse interactions with biological targets . Compounds featuring the oxazole core have been extensively reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and immunosuppressive properties . This makes them valuable starting points for the development of new therapeutic agents. Specifically, structurally related isoxazole derivatives have demonstrated potent immunosuppressive effects by inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α . Other research highlights the application of oxazole-based molecules as potent inhibitors of biological targets such as acid ceramidase (AC), which is implicated in cancer and neurodegenerative disorders , and BRD4, a target in acute myeloid leukemia . The presence of the bromobenzyl group in this compound enhances its potential as a versatile synthetic intermediate, facilitating further structural modifications and structure-activity relationship (SAR) studies. This product is intended for research applications as a building block or a screening compound in the discovery of novel bioactive molecules. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C11H9BrN2O2/c12-9-3-1-2-8(4-9)5-14-11(15)10-6-13-7-16-10/h1-4,6-7H,5H2,(H,14,15)

InChI Key

BUQVWTPOJMNLLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=CN=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The bromine atom in N-(3-bromobenzyl)oxazole-5-carboxamide distinguishes it from analogs with other halogen or functional group substitutions. For example:

  • This compound showed a higher synthesis yield (61%) compared to brominated analogs .
  • 2-(3-Iodophenyl)-N-methoxy-N-methylbenzo[d]oxazole-5-carboxamide : Iodine’s larger atomic radius may enhance halogen bonding but reduce metabolic stability compared to bromine .

Heterocyclic Core Modifications

Replacing the oxazole ring with other heterocycles significantly impacts bioactivity:

  • 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazine-3-carboxamide: The triazine core increases hydrogen-bonding capacity, enhancing interactions with enzyme active sites. This analog demonstrated notable anticancer activity in in silico studies .
  • N-{4-[(4-Bromophenyl)sulfonyl]-}1,2,3,4-Tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide : The oxadiazole ring improves metabolic stability but may reduce solubility compared to oxazole derivatives .

Carboxamide N-Substituent Diversity

The nature of the N-substituent influences pharmacokinetics:

  • N-Cyclohexyl and N-Cyclopropylmethyl analogs (22j, 22h) : Bulky alkyl groups (e.g., cyclohexyl) decrease solubility but improve membrane permeability. These compounds exhibited moderate synthesis yields (49–52%) .

Data Tables

Key Research Findings

  • Synthetic Efficiency : Brominated analogs generally exhibit lower yields (e.g., 46–64% for 22i vs. 22l) due to bromine’s steric and electronic effects .
  • Biological Relevance: Halogenated carboxamides (Br, Cl, I) show enhanced binding to hydrophobic enzyme pockets, as seen in sulfonamide derivatives targeting quinoline-based enzymes .
  • Spectroscopic Trends : ¹H NMR signals for oxazole protons consistently appear near δ 7.8–8.2 ppm across analogs, confirming structural integrity .

Q & A

Q. Basic

  • X-ray crystallography : Single-crystal diffraction using programs like SHELXL refines bond lengths, angles, and torsional conformations .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic proton splitting patterns and amide NH signals at δ 8.9–9.0 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .

How can researchers resolve contradictions between spectroscopic data and computational modeling results?

Q. Advanced

  • Cross-validation : Compare experimental NMR shifts (e.g., δ 7.4–7.5 ppm for bromophenyl protons) with DFT-calculated chemical shifts using software like Gaussian or ORCA.
  • Crystallographic refinement : Use SHELX programs to reconcile discrepancies in bond angles or dihedral mismatches .
  • Dynamic NMR studies : Probe temperature-dependent conformational changes to explain anomalies in splitting patterns .

What strategies are effective for optimizing reaction yields in ultrasound-assisted synthesis?

Q. Advanced

  • Solvent selection : Use low-viscosity solvents (e.g., DMF or acetonitrile) to enhance cavitation efficiency .
  • Pulse sonication : Apply intermittent ultrasound (e.g., 30 s on/off cycles) to prevent overheating while maintaining reaction kinetics.
  • Catalyst screening : Test Pd nanoparticles or immobilized catalysts for recyclability and reduced leaching under ultrasonic conditions .

How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity?

Q. Advanced

  • Analog synthesis : Modify the bromophenyl group (e.g., replace Br with Cl or CF₃) and oxazole substituents (e.g., methyl vs. methoxy) .
  • In vitro assays : Test cytotoxicity (via MTT assays) and target engagement (e.g., enzyme inhibition IC₅₀) across analogs .
  • Molecular docking : Use AutoDock Vina to predict binding modes against protein targets (e.g., kinases or GPCRs) and validate with SPR or ITC .

What methods address solubility challenges during in vitro biological testing?

Q. Advanced

  • Co-solvent systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without cell membrane disruption .
  • Nanoparticle formulation : Encapsulate the compound in PLGA or liposomes to enhance aqueous dispersion .
  • pH adjustment : Ionize the amide group via buffered solutions (pH 6.5–7.4) to improve solubility .

How can researchers validate the compound’s metabolic stability in preclinical models?

Q. Advanced

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Stable isotope labeling : Track metabolites using ¹³C/¹⁵N-labeled analogs in mass spectrometry .

What computational approaches predict intermolecular interactions in crystallographic studies?

Q. Advanced

  • Hirshfeld surface analysis : Maps close contacts (e.g., Br⋯H or π-π interactions) using CrystalExplorer .
  • DFT-D3 calculations : Incorporate dispersion corrections to model van der Waals forces in crystal packing .
  • Molecular dynamics (MD) : Simulate lattice stability under varying temperatures (e.g., 100–300 K) with GROMACS .

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